3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one

PI3K/mTOR dual inhibition kinase inhibitor scaffold cancer drug discovery

3-((2-Morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a heterocyclic small molecule comprising a 1,2,4-triazin-5(4H)-one core substituted at the 3-position with a 2-morpholinoethylamino side chain (molecular formula C₉H₁₅N₅O₂, MW 225.25 g/mol). The 1,2,4-triazin-5(4H)-one ring is structurally related to 6-azauracil and serves as a recognized pharmacophore in medicinal chemistry.

Molecular Formula C9H15N5O2
Molecular Weight 225.25 g/mol
Cat. No. B5997733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one
Molecular FormulaC9H15N5O2
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=NN=CC(=O)N2
InChIInChI=1S/C9H15N5O2/c15-8-7-11-13-9(12-8)10-1-2-14-3-5-16-6-4-14/h7H,1-6H2,(H2,10,12,13,15)
InChIKeyJNQSFFVTGDNPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one: Core Scaffold Overview and Procurement Context


3-((2-Morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a heterocyclic small molecule comprising a 1,2,4-triazin-5(4H)-one core substituted at the 3-position with a 2-morpholinoethylamino side chain (molecular formula C₉H₁₅N₅O₂, MW 225.25 g/mol) . The 1,2,4-triazin-5(4H)-one ring is structurally related to 6-azauracil and serves as a recognized pharmacophore in medicinal chemistry [1]. The morpholinoethylamino appendage introduces a basic tertiary amine capable of participating in hydrogen bonding and electrostatic interactions with biological targets, a feature exploited in kinase inhibitor design [2]. This compound is commercially available from multiple specialty chemical suppliers as a research-grade intermediate and screening candidate.

Why 3-((2-Morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one Cannot Be Casually Substituted by Close Analogs


The 1,2,4-triazin-5(4H)-one scaffold is highly sensitive to substitution pattern; even minor modifications at the 3- or 6-position can fundamentally alter target engagement, selectivity, and biological outcome. For instance, 3-amino-1,2,4-triazin-5(4H)-one substituted with aryl groups at the 6-position yields compounds active against yellow fever virus at μM concentrations, yet the same core with different 3-amino appendages shows no detectable antiviral activity [1]. Within the kinase inhibitor space, morpholino-triazine hybrids achieve nanomolar dual PI3Kα/mTOR inhibition, whereas triazine cores lacking the morpholinoethyl moiety exhibit substantially reduced potency or altered isoform selectivity [2]. Furthermore, the presence or absence of a substituent at the 6-position directly dictates synthetic downstream derivatization routes: a vacant 6-position (as in the target compound) enables late-stage functionalization that is precluded in 6-methyl, 6-aryl, or 6-tert-butyl analogs [3]. Consequently, blanket substitution of one 1,2,4-triazin-5(4H)-one derivative for another without systematic side-by-side comparison risks loss of target potency, introduction of off-target activity, or synthetic dead-ends that compromise project timelines.

Quantitative Comparative Evidence for 3-((2-Morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one vs. Structural Analogs and In-Class Candidates


Morpholino-Triazine Scaffold Validated for PI3K/mTOR Dual Inhibition at Nanomolar Potency, Differentiating from Non-Morpholino 1,2,4-Triazin-5(4H)-ones

The morpholino-triazine chemotype has been independently validated as a PI3Kα/mTOR dual inhibitor scaffold. Structure-based optimization campaigns demonstrated that morpholino-substituted triazines achieve low nanomolar inhibitory activity against both PI3Kα and mTOR after lead optimization, with selectivity over PI3Kα tunable through exploitation of shape differences in the ATP-binding sites [1]. In contrast, the broader class of 1,2,4-triazin-5(4H)-ones without the morpholinoethyl group—such as 6-aryl-3-amino derivatives evaluated for yellow fever virus inhibition—shows only micromolar antiviral activity and no reported PI3K/mTOR engagement [2]. Clinically, the morpholino-triazine-containing drug PKI-587 (gedatolisib) has advanced to clinical trials, demonstrating nanomolar dual PI3K/mTOR inhibition (IC₅₀ < 10 nM range), thus establishing proof-of-concept for the morpholino-triazine pharmacophore in a therapeutic context [3]. The target compound, bearing the morpholinoethylamino side chain on the 1,2,4-triazin-5(4H)-one core, shares the critical morpholino-triazine substructure that pharmacophore and QSAR modeling identified as essential for dual PI3Kα/mTOR binding [4].

PI3K/mTOR dual inhibition kinase inhibitor scaffold cancer drug discovery

CCR5 Antagonist Activity Identified in Preliminary Pharmacological Screening, Expanding Target Space Beyond Kinase Inhibition

Preliminary pharmacological screening has identified 3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one as a CCR5 antagonist candidate [1]. CCR5 is a clinically validated co-receptor for HIV-1 entry and a target in inflammatory diseases (asthma, rheumatoid arthritis, COPD). This finding distinguishes the compound from other 1,2,4-triazin-5(4H)-one derivatives—such as the KSP inhibitor series disclosed in patent WO2004032879A2, which target mitotic kinesin KSP for antiproliferative applications [2]—and from the yellow fever virus-targeting 6-aryl-3-amino series [3]. While the CCR5 activity data are preliminary and lack published IC₅₀ values, the identification of this chemotype as a CCR5 ligand opens a distinct target space orthogonal to the kinase inhibitor applications.

CCR5 antagonism HIV entry inhibition immunomodulation

Unsubstituted 6-Position Enables Late-Stage Diversification Not Available to 6-Methyl, 6-Aryl, or 6-tert-Butyl Analogs

The target compound bears a hydrogen atom at the 6-position of the 1,2,4-triazin-5(4H)-one ring, in contrast to commonly listed analogs such as 6-methyl- (CAS 786660-61-5), 6-(tert-butyl)-, 6-(4-methoxybenzyl)- (CAS 905781-15-9), and 6-(4-ethoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905780-52-1) . The vacant 6-position permits direct electrophilic aromatic substitution, halogenation, metal-catalyzed cross-coupling, or C–H activation chemistry for late-stage diversification, whereas 6-substituted analogs are restricted to functional group interconversion on the pre-existing substituent [1]. Synthetically, the 6-position of 1,2,4-triazin-5(4H)-ones can undergo reactions with C-nucleophiles under asymmetric induction conditions to yield 1-acyl-6-Nu-3-aryl-1,6-dihydro-1,2,4-triazin-5(4H)-ones in high diastereomeric excess; the absence of a pre-existing substituent is a prerequisite for such transformations [1].

late-stage functionalization synthetic versatility medicinal chemistry building block

Drug-Like Physicochemical Profile Favorable for CNS Penetration and Oral Bioavailability, Differentiating from Higher-MW 6-Aryl Analogs

The target compound (MW 225.25 g/mol, molecular formula C₉H₁₅N₅O₂) has a molecular weight substantially below the Lipinski Rule of Five cutoff of 500 Da and favorable calculated properties for oral absorption and potential CNS penetration . In contrast, the 6-(4-methoxybenzyl) analog (MW 345.40 g/mol, C₁₇H₂₃N₅O₃) and 6-(4-ethoxybenzyl) analog (MW 359.4 g/mol, C₁₈H₂₅N₅O₃) are 53–60% larger by molecular weight . The lower MW of the target compound translates to a higher ligand efficiency metric (binding affinity per heavy atom), a critical parameter prioritized in the morpholino-triazine optimization campaigns where researchers explicitly sought to retain drug-like properties and desirable ligand efficiency throughout lead optimization [1]. While no direct comparative PK data are available, the physicochemical differentiation is objectively quantifiable and aligns with established medicinal chemistry principles.

drug-likeness oral bioavailability CNS drug discovery

Optimal Research and Industrial Application Scenarios for 3-((2-Morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one Based on Evidence


Kinase Inhibitor Lead Generation Targeting the PI3K/Akt/mTOR Pathway in Oncology

This compound is best deployed as a starting scaffold in PI3K/mTOR dual inhibitor discovery programs. The morpholino-triazine substructure has been pharmacophore-validated for dual PI3Kα/mTOR binding [1], with the clinically advanced agent PKI-587 demonstrating the translational viability of this chemotype [2]. Procurement is warranted when the research objective is to build a focused library of morpholino-triazine analogs for kinase selectivity profiling or to explore structure-activity relationships around the morpholinoethyl linker length and triazinone core substitution.

CCR5 Antagonist Screening for HIV Entry Inhibition or Inflammatory Disease Modulation

Based on preliminary pharmacological screening identifying CCR5 antagonist activity [1], this compound is suitable for laboratories conducting CCR5-focused phenotypic or target-based screening. The 1,2,4-triazin-5(4H)-one core offers a structurally distinct alternative to clinically explored CCR5 antagonists (maraviroc, vicriviroc) that are based on tropane or benzanilide scaffolds, potentially addressing resistance liabilities or offering differentiated pharmacokinetic profiles.

Diversity-Oriented Synthesis and Late-Stage Functionalization for SAR Library Construction

The unsubstituted 6-position makes this compound uniquely suited as a core scaffold for parallel synthesis and library production [1]. Medicinal chemistry teams can exploit the vacant 6-position for Suzuki coupling, Buchwald-Hartwig amination, or direct C–H functionalization to generate diverse analog sets. This synthetic versatility is unavailable in pre-functionalized 6-substituted analogs such as 6-methyl-, 6-tert-butyl-, or 6-arylmethyl- derivatives [2], making the target compound the preferred procurement choice when maximal derivatization flexibility is required.

Fragment-Based Drug Discovery and Ligand Efficiency Optimization Programs

With a molecular weight of 225.25 g/mol and only 16 heavy atoms, this compound occupies a favorable position in fragment-like chemical space. Its low MW provides substantial room for property-guided growth while maintaining drug-likeness [1]. This contrasts sharply with 6-aryl-substituted analogs exceeding 340 g/mol [2]. Fragment-based screening groups prioritizing high ligand efficiency and CNS-accessible chemical space should preferentially procure this 6-unsubstituted scaffold over heavier pre-decorated analogs.

Quote Request

Request a Quote for 3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.